Ono-AG-367 - 1262873-48-2

Ono-AG-367

Catalog Number: EVT-10992074
CAS Number: 1262873-48-2
Molecular Formula: C23H30F2O6
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ONO-AG-367 is a novel compound that serves as a dual agonist for prostanoid receptors, specifically targeting the prostaglandin E3 (EP3) and prostaglandin F (FP) receptors. It is primarily investigated for its potential application in treating open-angle glaucoma and ocular hypertension. This compound is a carboxylic acid derivative of ONO-9054, which is its prodrug form. The therapeutic goal of ONO-AG-367 is to effectively reduce intraocular pressure, a key factor in managing these ocular conditions .

Source

ONO-AG-367 has been developed by ONO Pharmaceutical Co., Ltd., which has focused on creating innovative treatments for various diseases, including ophthalmic conditions. The compound's efficacy has been evaluated through clinical trials, demonstrating its pharmacokinetic and pharmacodynamic profiles in healthy individuals and animal models .

Classification

ONO-AG-367 is classified as a pharmaceutical agent within the category of prostanoid receptor agonists. Its specific action on the EP3 and FP receptors positions it uniquely among treatments for intraocular pressure management, differentiating it from traditional therapies that often target only one receptor type .

Synthesis Analysis

Methods

The synthesis of ONO-AG-367 involves several chemical processes that convert precursor compounds into the active form. The synthesis pathway typically includes:

  1. Formation of the Carboxylic Acid: The initial step involves creating a carboxylic acid derivative from ONO-9054.
  2. Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate ONO-AG-367 from by-products.
  3. Characterization: The final product undergoes rigorous characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of ONO-AG-367. Detailed protocols are often proprietary but generally follow established organic synthesis methodologies.

Molecular Structure Analysis

Structure

The molecular structure of ONO-AG-367 features a carboxylic acid functional group attached to a complex hydrocarbon framework characteristic of prostaglandin derivatives.

Data

Key structural data includes:

  • Molecular Formula: C21_{21}H30_{30}O5_{5}
  • Molecular Weight: Approximately 362.47 g/mol
  • Structural Characteristics: The presence of multiple stereocenters contributes to its biological activity by influencing receptor binding affinity .
Chemical Reactions Analysis

Reactions

ONO-AG-367 participates in several chemical reactions primarily related to its interaction with prostanoid receptors. These include:

  1. Binding Reactions: ONO-AG-367 binds to EP3 and FP receptors, initiating signal transduction pathways that lead to physiological responses such as decreased intraocular pressure.
  2. Metabolic Reactions: In vivo studies indicate that ONO-AG-367 undergoes metabolic transformations that may affect its pharmacokinetics and pharmacodynamics.

Technical Details

The binding affinity of ONO-AG-367 for its target receptors has been quantified using techniques such as radiolabeled ligand binding assays, yielding EC50 values of approximately 28.6 nM for the EP3 receptor and 22.3 nM for the FP receptor .

Mechanism of Action

Process

The mechanism of action for ONO-AG-367 involves:

  1. Receptor Activation: Upon administration, ONO-AG-367 binds to the EP3 and FP receptors located in ocular tissues.
  2. Signal Transduction: This binding activates downstream signaling pathways that lead to increased aqueous humor outflow and reduced production, effectively lowering intraocular pressure.

Data

Clinical trials have demonstrated significant reductions in intraocular pressure with maximum changes observed at specific doses administered over defined time intervals .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

Chemical properties relevant to ONO-AG-367 include:

  • pH Stability: Maintains stability across a range of pH levels typical for ocular formulations.
  • Reactivity: Exhibits reactivity consistent with carboxylic acids, including esterification under appropriate conditions.

Relevant analyses have confirmed these properties through various characterization methods .

Applications

Scientific Uses

ONO-AG-367 is primarily investigated for its potential applications in:

  1. Treatment of Open-Angle Glaucoma: By effectively lowering intraocular pressure, it presents a promising alternative to existing therapies.
  2. Research on Prostaglandin Receptor Agonism: Its dual-action mechanism provides insights into the role of prostaglandins in ocular physiology.

Future studies may expand its applications beyond ophthalmology into other areas where prostanoid signaling plays a critical role .

Properties

CAS Number

1262873-48-2

Product Name

Ono-AG-367

IUPAC Name

4-[(3S,5aR,6R,7R,8aS)-6-[(E,3R)-4-(2,5-difluorophenoxy)-3-hydroxybut-1-enyl]-7-hydroxy-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]oxepin-3-yl]butanoic acid

Molecular Formula

C23H30F2O6

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C23H30F2O6/c24-15-5-9-19(25)22(10-15)31-13-16(26)6-8-17-18-7-4-14(2-1-3-23(28)29)12-30-21(18)11-20(17)27/h5-6,8-10,14,16-18,20-21,26-27H,1-4,7,11-13H2,(H,28,29)/b8-6+/t14-,16+,17+,18+,20+,21-/m0/s1

InChI Key

PRIYCPZIGUYJAL-PRDSGWKNSA-N

Canonical SMILES

C1CC2C(CC(C2C=CC(COC3=C(C=CC(=C3)F)F)O)O)OCC1CCCC(=O)O

Isomeric SMILES

C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=C(C=CC(=C3)F)F)O)O)OC[C@H]1CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.